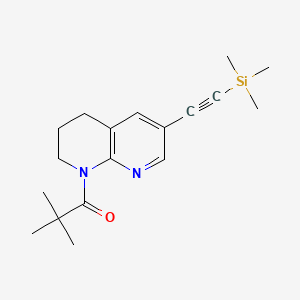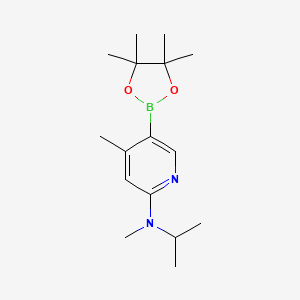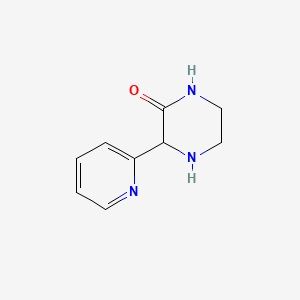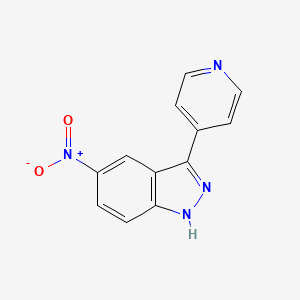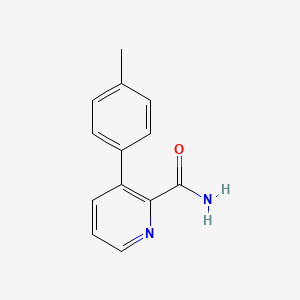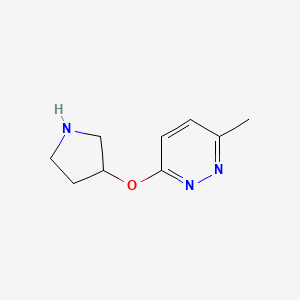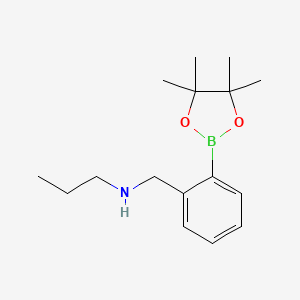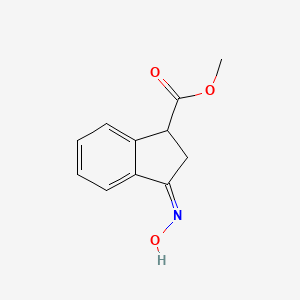
Methyl 3-hydroxyiminoindan-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. It is a synthetic compound that was first synthesized in the early 2000s and has since been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxyiminoindan-1-carboxylate is complex and involves several different pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cell growth and differentiation. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum inhibitor of oncogenic signaling pathways.
Effets Biochimiques Et Physiologiques
Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit tumor growth in animal models, and to inhibit the activity of several important oncogenic proteins. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-hydroxyiminoindan-1-carboxylate is its broad-spectrum activity against oncogenic signaling pathways. This makes it a potentially valuable tool for cancer research. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of Methyl 3-hydroxyiminoindan-1-carboxylate is its relatively low potency compared to other small molecule inhibitors. This may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on Methyl 3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent analogs of Methyl 3-hydroxyiminoindan-1-carboxylate that can be used in cancer therapy. Another area of interest is the identification of additional targets of Methyl 3-hydroxyiminoindan-1-carboxylate, which could provide new insights into the mechanisms of oncogenic signaling pathways. Finally, there is potential for the development of novel delivery systems for Methyl 3-hydroxyiminoindan-1-carboxylate, which could improve its efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 3-hydroxyindanone. This is then converted to the intermediate, 3-hydroxyiminoindan-1-carboxylic acid, which is then methylated to produce Methyl 3-hydroxyiminoindan-1-carboxylate. The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is typically carried out using organic solvents and requires a high degree of expertise in synthetic chemistry.
Applications De Recherche Scientifique
Methyl 3-hydroxyiminoindan-1-carboxylate has been extensively studied in the field of cancer research as a potential therapeutic agent. It has been shown to inhibit the activity of several important oncogenic proteins, including MYC and KRAS. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a novel cancer therapy.
Propriétés
IUPAC Name |
methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-BENRWUELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C/C(=N/O)/C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyiminoindan-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

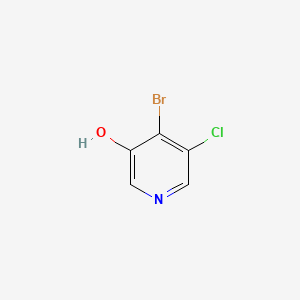
![Pyrrolo[1,2-a]pyrazine, octahydro-3-Methyl-, (3R,8aR)-](/img/no-structure.png)
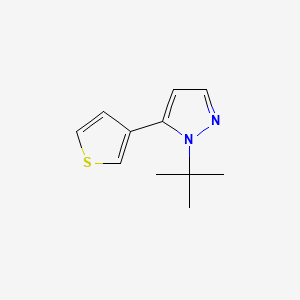
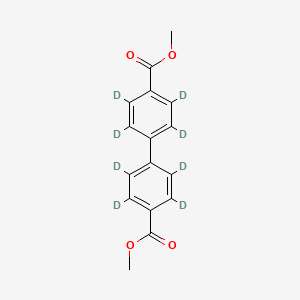
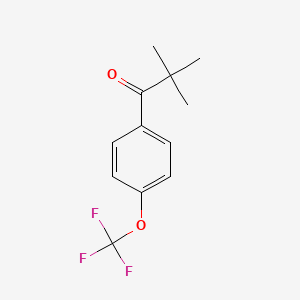
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)
